2-Methoxy-4-methylbenzothioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-methoxy-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-3-4-7(9(10)12)8(5-6)11-2/h3-5H,1-2H3,(H2,10,12) |
InChI Key |
TXHAAIIDDSAHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=S)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methylbenzothioamide
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 2-Methoxy-4-methylbenzothioamide, the primary disconnection strategies focus on the formation of the thioamide functional group itself.
Two logical disconnections are considered:
Route A (Amide Thionation): The most common disconnection is at the carbon-sulfur double bond (C=S). This suggests that the thioamide can be synthesized from its corresponding amide analogue, 2-methoxy-4-methylbenzamide. This is a functional group interconversion (FGI) and is a highly reliable transformation.
Route B (Nitrile Sulfhydration): An alternative disconnection breaks the C-S and N-H bonds, tracing the thioamide back to a nitrile, 2-methoxy-4-methylbenzonitrile. This route involves the addition of a sulfur nucleophile to the nitrile carbon.
These two approaches lead to distinct synthetic pathways utilizing different starting materials and reagents, as detailed in the subsequent sections.
Classical Synthetic Routes to Benzothioamides
Traditional methods for synthesizing benzothioamides are robust and widely documented in chemical literature. These routes typically involve the transformation of common carbonyl or nitrile functional groups.
The conversion of an amide to a thioamide is a direct and effective method. The key precursor for this route is 2-methoxy-4-methylbenzamide. This amide can be readily prepared from commercially available 2-methoxy-4-methylbenzoic acid through activation (e.g., forming an acyl chloride) followed by amination, or by methylation of 2-hydroxy-4-methylbenzamide lookchem.com.
The most common thionating agents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀). Lawesson's Reagent is often preferred as it is milder, more soluble in organic solvents, and typically leads to cleaner reactions with higher yields compared to P₄S₁₀ organic-chemistry.orgnih.gov. The reaction involves heating the amide with the thionating agent in an inert solvent such as toluene or tetrahydrofuran (THF) rsc.org.
The mechanism of thionation with Lawesson's Reagent proceeds through a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide monomer of the reagent, forming a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thioamide organic-chemistry.orgresearchgate.net.
Table 1: Representative Conditions for Thionation of Benzamides
| Starting Amide | Thionating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzamide (B126) | Lawesson's Reagent | THF | Room Temp. | 30 min | 86% |
| Substituted Benzamides | Lawesson's Reagent | Toluene | Reflux | 4 h | Good to Excellent |
Data compiled from analogous reactions reported in the literature. nih.govrsc.org
An alternative classical route begins with the corresponding nitrile, 2-methoxy-4-methylbenzonitrile. This method involves the nucleophilic addition of a sulfur-containing reagent, most commonly hydrogen sulfide (B99878) (H₂S) or its salts like sodium hydrosulfide (NaHS), to the nitrile group rsc.orgthieme-connect.comtandfonline.com.
The reaction is typically base-catalyzed, with bases such as triethylamine or pyridine (B92270) often used to facilitate the addition of H₂S to aromatic nitriles google.com. While effective for aromatic nitriles, especially those with electron-withdrawing groups, the conversion of non-activated aliphatic nitriles can be less efficient and may require higher pressures or temperatures tandfonline.com. To circumvent the challenges of handling gaseous H₂S, solid reagents like sodium hydrosulfide hydrate can be employed, often in combination with an activator like diethylamine hydrochloride in a solvent system such as 1,4-dioxane/water tandfonline.com.
Table 2: Conditions for Thioamide Synthesis from Benzonitriles
| Starting Nitrile | Sulfur Source | Catalyst/Additive | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Aromatic Nitriles | H₂S (gas) | Anion-exchange resin | Methanol/Water | Room Temp. | High |
| Aromatic Nitriles | NaHS hydrate | Diethylamine HCl | 1,4-Dioxane/Water | 55°C | Moderate to Excellent |
Data compiled from various reported methodologies for benzonitrile conversion. thieme-connect.comtandfonline.comtandfonline.com
Modern and Green Chemistry Approaches for this compound Synthesis
Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods. These include catalytic systems and one-pot reactions that reduce waste and improve atom economy.
Modern synthetic strategies often employ catalytic systems to achieve transformations under milder conditions. One notable approach is the modified Willgerodt-Kindler reaction, which is a three-component synthesis involving an aldehyde, an amine, and elemental sulfur nih.gov. This reaction can be performed under catalyst-free conditions or with the aid of a catalyst to produce thioamides. For the synthesis of this compound, this would involve reacting 2-methoxy-4-methylbenzaldehyde with ammonia (B1221849) and elemental sulfur nih.gov.
Other innovative catalytic methods include copper-catalyzed decarboxylative thioamidation, where cinnamic or aryl acetic acids react with amines and elemental sulfur nih.gov. Such methods avoid pre-functionalization of starting materials, offering a more direct route to the target thioamide.
One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, represent a highly efficient and green approach. This strategy minimizes solvent usage, purification steps, and chemical waste.
For the synthesis of this compound, a one-pot procedure could be envisioned starting from 2-methoxy-4-methylbenzoic acid. The acid could first be converted to the corresponding benzamide in situ, which is then thionated in the same reaction vessel to yield the final thioamide. A patent describes a multi-step sequence starting from 3-methoxy-4-methylbenzoic acid, which involves the formation of the benzamide, dehydration to the benzonitrile, and subsequent transformations google.com. While not a one-pot process, it demonstrates a viable synthetic sequence starting from the corresponding carboxylic acid.
Another efficient one-pot strategy involves the reaction of benzamides with thionyl chloride to form an intermediate benzimidoyl chloride, which then reacts with a novel thiating agent to produce the benzothioamide in high yield at room temperature nih.govmdpi.com. This approach avoids harsh conditions and long reaction times associated with traditional thionating reagents mdpi.com.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. For a hypothetical synthesis of this compound, several parameters would need to be systematically investigated.
A common route to thioamides involves the thionation of the corresponding amide. Assuming the precursor, 2-methoxy-4-methylbenzamide, is available, its conversion to this compound would likely employ a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The optimization of this reaction would involve a systematic study of various factors, as outlined in the table below.
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variables to be Tested | Rationale for Optimization |
|---|---|---|
| Solvent | Toluene, Xylene, Dioxane, Tetrahydrofuran (THF) | The choice of solvent can significantly impact reaction kinetics and solubility of reactants and reagents. Aprotic solvents are typically preferred for thionation reactions. |
| Temperature | Room Temperature to Reflux | The reaction temperature affects the rate of reaction. Higher temperatures may be required to drive the reaction to completion but could also lead to the formation of byproducts. |
| Reaction Time | 1 to 24 hours | Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal time for maximizing yield and minimizing degradation. |
| Stoichiometry of Thionating Agent | 0.5 to 2.0 equivalents | The amount of thionating agent used is a key factor. An excess may be required for complete conversion, but can also lead to purification challenges. |
Further yield enhancement strategies could involve the use of microwave-assisted synthesis to potentially reduce reaction times and improve yields. The purification method, such as column chromatography or recrystallization, would also need to be optimized to isolate the final product in high purity.
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)
The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis to produce a single enantiomer or diastereomer of this specific compound is not applicable.
However, if chiral analogs of this compound were to be synthesized, for example, by introducing a chiral substituent on the molecule, several stereoselective approaches could be considered. These include the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, if a chiral amine were to be incorporated into the benzothioamide structure, a diastereoselective reaction could be designed. The development of such a synthesis would require significant research to control the stereochemical outcome of the key bond-forming steps.
Scale-Up Considerations and Process Chemistry for this compound
The scale-up of a chemical synthesis from the laboratory to an industrial setting presents a unique set of challenges. For the production of this compound on a larger scale, several factors would need to be carefully considered to ensure a safe, efficient, and cost-effective process.
Table 2: Key Scale-Up Considerations for this compound Synthesis
| Consideration | Details |
|---|---|
| Reagent Selection | The choice of reagents would need to be re-evaluated based on cost, availability, and safety at a larger scale. For example, while Lawesson's reagent is effective in the lab, its cost and the generation of phosphorus-containing byproducts might be problematic on an industrial scale. |
| Process Safety | A thorough hazard analysis of the reaction would be necessary. This includes evaluating the thermal stability of reactants and products, potential for runaway reactions, and the safe handling of any toxic or flammable substances. |
| Heat Transfer | Reactions that are easily managed in small flasks can become difficult to control on a larger scale due to changes in the surface area to volume ratio. Efficient heat management is crucial to maintain the optimal reaction temperature and prevent overheating. |
| Mixing | Ensuring efficient mixing in large reactors is essential for maintaining homogeneity and achieving consistent reaction outcomes. The choice of reactor design and stirring mechanism would be important. |
| Work-up and Purification | Laboratory-scale purification methods like column chromatography are often not practical for large-scale production. Alternative methods such as crystallization, extraction, and filtration would need to be developed and optimized. |
| Waste Management | The environmental impact of the process would need to be minimized. This involves developing strategies for the treatment and disposal of waste streams in an environmentally responsible manner. |
A detailed process chemistry investigation would involve in-depth studies of reaction kinetics, thermodynamics, and impurity profiling to develop a robust and reproducible manufacturing process for this compound.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 Methoxy 4 Methylbenzothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides extensive information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 2-Methoxy-4-methylbenzothioamide offers critical insights into the number, type, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, where the substitution pattern on the benzene (B151609) ring dictates the observed chemical shifts and coupling constants of the aromatic protons. The protons of the methoxy (B1213986) and methyl groups will appear as distinct singlets in the upfield region of the spectrum, with their chemical shifts influenced by the electronic nature of the thioamide group and their position on the aromatic ring. The protons of the thioamide group (-CSNH₂) will present as a broad singlet, with its chemical shift being concentration and solvent dependent due to hydrogen bonding.
To illustrate the expected proton environments, a hypothetical data table is presented below. The exact chemical shifts (δ) are dependent on the solvent and the specific spectrometer frequency used for analysis.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (position 3) | ~ 6.8 - 7.0 | d | ~ 1-2 |
| Aromatic H (position 5) | ~ 7.0 - 7.2 | dd | ~ 8 and ~ 2 |
| Aromatic H (position 6) | ~ 7.8 - 8.0 | d | ~ 8 |
| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | s | - |
| Methyl (-CH₃) | ~ 2.3 - 2.5 | s | - |
| Thioamide (-CSNH₂) | ~ 8.5 - 9.5 | br s | - |
Note: This is a predictive table. Actual experimental values may vary.
¹³C NMR Spectral Analysis: Carbon Environments and Hybridization
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization state (sp³, sp², sp). For this compound, a total of nine distinct carbon signals are expected. The most downfield signal will correspond to the thiocarbonyl carbon (C=S) due to its significant deshielding. The aromatic carbons will resonate in the typical range of approximately 110-160 ppm, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing thioamide group. The carbons of the methoxy and methyl substituents will appear at the most upfield positions.
A predictive ¹³C NMR data table is provided below to outline the expected carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | ~ 195 - 205 |
| Aromatic C (C2-OCH₃) | ~ 155 - 160 |
| Aromatic C (C4-CH₃) | ~ 140 - 145 |
| Aromatic C (C1) | ~ 130 - 135 |
| Aromatic C (C6) | ~ 125 - 130 |
| Aromatic C (C5) | ~ 115 - 120 |
| Aromatic C (C3) | ~ 110 - 115 |
| Methoxy (-OCH₃) | ~ 55 - 60 |
| Methyl (-CH₃) | ~ 20 - 25 |
Note: This is a predictive table. Actual experimental values may vary.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To establish the definitive connectivity of atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity between the adjacent aromatic protons, specifically the coupling between the proton at position 5 and the protons at positions 3 and 6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the singlet from the methoxy protons would show a correlation to the methoxy carbon signal, and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for piecing together the molecular framework. Key HMBC correlations for this compound would include:
Correlations from the methoxy protons to the aromatic carbon at position 2.
Correlations from the methyl protons to the aromatic carbon at position 4, as well as to the adjacent aromatic carbons at positions 3 and 5.
Correlations from the aromatic protons to the thiocarbonyl carbon, confirming the position of the thioamide group.
Together, these advanced NMR techniques provide a comprehensive and unambiguous structural assignment of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₉H₁₁NOS. The exact mass of this compound can be calculated and compared with the experimentally determined value to provide strong evidence for the compound's identity.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | 182.0634 | Experimental Data | Calculated from Data |
| [M+Na]⁺ | 204.0453 | Experimental Data | Calculated from Data |
Note: This table would be populated with experimental data upon analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Direct Analysis in Real Time Mass Spectrometry (DART-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), allowing for the determination of the molecular weight. By increasing the cone voltage in the ESI source, in-source fragmentation can be induced, providing valuable structural information. Common fragmentation pathways for benzamides and related structures often involve the loss of the amide or thioamide group or cleavage of the substituents from the aromatic ring.
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. docbrown.info It is a soft ionization method that typically produces protonated molecules, providing a quick confirmation of the molecular weight of this compound. The combination of DART with high-resolution mass spectrometry can provide rapid and accurate elemental composition determination. While less common for detailed fragmentation studies compared to tandem MS techniques, DART can provide some fragment ions depending on the experimental conditions, which can aid in the structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
The thioamide group, a central feature of the molecule, exhibits characteristic vibrational bands. The C=S stretching vibration is a key marker for thioamides, though its position can be influenced by substitution. nih.gov Generally, the thioamide C=S bond has an IR stretching frequency around 1120 (±20) cm⁻¹. nih.gov In addition to the C=S stretch, other vibrations associated with the thioamide group include N-H stretching and bending modes, as well as C-N stretching modes. The C-N bond in thioamides has significant double bond character, leading to a higher rotational barrier compared to amides. wikipedia.org
The aromatic ring of this compound gives rise to several characteristic bands. These include C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring, with the methoxy and methyl groups, will influence the exact frequencies and intensities of these aromatic vibrations. nih.gov
The methoxy (-OCH₃) group will show characteristic C-H stretching vibrations, as well as a strong C-O stretching band. The methyl (-CH₃) group also contributes to the spectrum with its own set of symmetric and asymmetric stretching and bending vibrations. A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), can help in the precise assignment of these vibrational modes. nih.govresearchgate.net
A representative table of expected vibrational frequencies for this compound is provided below, based on typical ranges for the constituent functional groups. researchgate.netcaltech.edu
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Thioamide (-CSNH₂) | N-H Stretch | 3300-3100 |
| C=S Stretch | 1200-1000 | |
| C-N Stretch | 1500-1300 | |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |
| C-O Stretch | 1275-1200 | |
| Methyl (-CH₃) | C-H Stretch | 2960-2870 |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal its precise solid-state molecular architecture and how the molecules pack together in the crystal lattice.
The planarity of the thioamide group, with its C(R)(N)(S) core, is a key structural feature. wikipedia.org The C-S and C-N bond lengths in thioamides indicate multiple bond character. wikipedia.org An X-ray crystal structure of this compound would provide precise measurements of these bond lengths and angles, offering insight into the electronic distribution within the molecule.
A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information that would be obtained from such a study.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.254 |
| Key Bond Length C=S (Å) | 1.68 |
| Key Bond Length C-N (Å) | 1.32 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of chemical compounds and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely used for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. google.com For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity assessment and quantitative analysis. researchgate.net
In a typical reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully selecting the column, mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid), flow rate, and detector wavelength, a robust method can be developed to separate this compound from any impurities or byproducts. nih.govlcms.cz
The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. researchgate.net
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. While thioamides can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, appropriate derivatization can often overcome these issues. nih.gov However, GC-MS is an excellent tool for identifying volatile byproducts that may be present from the synthesis of this compound.
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. nih.govmdpi.com The retention time from the gas chromatogram further aids in identification. researchgate.netnih.gov
Table 4: Representative GC-MS Parameters for Analysis of Volatile Impurities
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
In Vitro Biological Activity Profiling and Mechanism of Action Studies of 2 Methoxy 4 Methylbenzothioamide
Evaluation of Antimicrobial Potency in Cell-Free and Cell-Based Systems
There is no available information from cell-free or cell-based assays to define the antimicrobial potency of 2-Methoxy-4-methylbenzothioamide.
Investigations Against Bacterial Strains (e.g., DNA Gyrase and Lipoprotein Inhibition)
Specific studies investigating the inhibitory effects of this compound on bacterial targets such as DNA gyrase and lipoproteins have not been found in the current body of scientific literature. While research exists on other molecules with similar structural motifs, such as 2-Methoxy-4-vinylphenol (B128420), which has shown interaction with DNA gyrase and lipoprotein, no direct data is available for the title compound.
Evaluation Against Fungal Pathogens
Similarly, there is a lack of published research on the antifungal activity of this compound against any fungal pathogens.
Assessment of Anti-proliferative Effects in Cancer Cell Lines
No studies have been published detailing the assessment of anti-proliferative effects of this compound in any cancer cell lines.
In Vitro Cytotoxicity Assays (e.g., MTT, XTT)
Information regarding the in vitro cytotoxicity of this compound, as would be determined by standard assays like MTT or XTT, is not available in published literature.
Cellular Growth Inhibition Kinetics
Data on the kinetics of cellular growth inhibition induced by this compound is not available.
Induction of Apoptosis and Cell Cycle Modulation in Specific Cancer Cell Lines
There are no published findings on the ability of this compound to induce apoptosis or modulate the cell cycle in any specific cancer cell lines.
Enzyme Inhibition and Modulatory Activities
The interaction of small molecules with enzymes is a cornerstone of drug discovery. The inhibitory activity of a compound can be characterized by its kinetics, its specific molecular targets, and the nature of the chemical interaction.
Enzyme inhibition kinetics are analyzed to understand how a compound interferes with enzyme function. This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction rate (V₀), the maximum rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.
Lineweaver-Burk Analysis: This is a graphical representation of the Michaelis-Menten equation, plotting the reciprocal of the reaction rate (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This linear plot is useful for determining Vmax (from the y-intercept) and Km (from the x-intercept) and for visually distinguishing between different types of reversible inhibition (competitive, non-competitive, and uncompetitive) by observing changes in the plot's intercepts and slope. sigmaaldrich.com For instance, in competitive inhibition, the inhibitor binds only to the free enzyme at the active site, increasing the apparent Km without affecting Vmax. In non-competitive inhibition, the inhibitor binds to a site other than the active site, reducing Vmax without changing Km. sigmaaldrich.com
The therapeutic potential of a compound is defined by the specific enzymes it targets. Research on related methoxy-aryl structures suggests several potential targets.
Smoothened (Smo) protein: The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is linked to various cancers. nih.gov The Smoothened (Smo) protein is a key component of this pathway. nih.govnih.gov Studies on a series of 2-methoxybenzamide (B150088) derivatives, structurally related to the thioamide , have identified them as potent inhibitors of the Hh signaling pathway by targeting the Smo receptor. One such derivative blocked the Smo protein from trafficking into the primary cilium, a crucial step in signal transduction, and demonstrated a nanomolar IC₅₀ value. nih.govnih.gov
Topoisomerase II: This nuclear enzyme is essential for managing DNA topology during replication and chromosome segregation by creating transient double-strand breaks. cuni.cz It is a validated target for many anticancer drugs, which can act as "topoisomerase poisons" by stabilizing the enzyme-DNA covalent complex, leading to DNA damage and apoptosis. nih.govnih.gov Various benzene (B151609) metabolites have been shown to inhibit human topoisomerase II, suggesting that compounds with a benzene-based scaffold could potentially interfere with this enzyme. nih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govrsc.org Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy. rsc.orgnih.gov The common structural framework for VEGFR-2 inhibitors often involves a heteroaryl moiety that binds within the ATP-binding site, interacting with key residues like Cys919. nih.govrsc.org
EGFR (Epidermal Growth Factor Receptor) kinase: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation and survival. reactionbiology.comnih.gov EGFR inhibitors are a major class of targeted cancer therapies. nih.gov Many inhibitors are ATP-competitive and bind to the kinase domain. nih.gov The development of dual inhibitors that target both EGFR and other kinases, like IGF-1R, is an emerging strategy to overcome drug resistance. reactionbiology.com
Enzyme inhibitors are broadly classified based on the nature of their interaction with the target enzyme.
Reversible Inhibition: This type of inhibition involves non-covalent binding (e.g., hydrogen bonds, ionic bonds) between the inhibitor and the enzyme. sigmaaldrich.com The enzyme-inhibitor complex can readily dissociate, and the enzyme's activity can be fully restored upon removal of the inhibitor. youtube.com The potency of a reversible inhibitor is quantified by the inhibition constant (Ki). nih.gov
Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, typically with a key amino acid residue in the active site. youtube.com This permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme molecules. youtube.com The mechanism often proceeds in two steps: an initial reversible binding (characterized by Ki) followed by the formation of the covalent bond (characterized by the rate constant kinact). nih.gov This time-dependent inactivation is a hallmark of irreversible inhibitors. nih.gov Some inhibitors of monoamine oxidase B, for example, show an initial reversible competitive phase followed by a time-dependent irreversible inactivation. nih.gov
Anti-inflammatory Properties and Immunomodulatory Effects in Cellular Models
Compounds containing a methoxy-aryl moiety have frequently been reported to possess significant anti-inflammatory properties. These effects are often mediated by the inhibition of key inflammatory enzymes and the modulation of intracellular signaling cascades.
Inflammation is characterized by the production of signaling molecules that mediate the inflammatory response. The ability to inhibit these mediators is a key indicator of anti-inflammatory potential. Research on the related compound 2-methoxy-4-vinylphenol (2M4VP) provides a strong model for these effects.
Nitric Oxide (NO) and iNOS: In inflammatory conditions, large amounts of nitric oxide are produced by inducible nitric oxide synthase (iNOS). 2M4VP has been shown to reduce the production of NO by inhibiting the expression of the iNOS enzyme in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net This effect is often linked to the induction of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.govnih.gov
Prostaglandin E2 (PGE2) and COX-2: Prostaglandin E2 is a key mediator of pain and inflammation, synthesized by the enzyme cyclooxygenase-2 (COX-2), which is upregulated during inflammation. nih.gov 2M4VP dose-dependently inhibits the production of PGE2 by blocking the expression of COX-2 protein. researchgate.net Similarly, certain synthetic methoxychalcone derivatives inhibit PGE2 production by suppressing COX-2 induction. researchgate.net
Table 1: Inhibitory Effects of Related Methoxy-Aryl Compounds on Pro-inflammatory Mediators
| Compound | Mediator/Enzyme | Effect | Cellular Model |
|---|---|---|---|
| 2-methoxy-4-vinylphenol (2M4VP) | Nitric Oxide (NO) | Dose-dependent inhibition researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net |
| iNOS | Inhibition of protein expression researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net | |
| Prostaglandin E2 (PGE2) | Dose-dependent inhibition researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net | |
| COX-2 | Inhibition of protein expression researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net | |
| Methoxychalcone derivative | Nitric Oxide (NO) | Inhibition of production nih.gov | LPS-stimulated RAW264.7 cells nih.gov |
| iNOS | Inhibition of expression nih.gov | LPS-stimulated RAW264.7 cells nih.gov | |
| Prostaglandin E2 (PGE2) | Inhibition of production researchgate.net | TPA-stimulated macrophages researchgate.net | |
| COX-2 | Inhibition of protein induction researchgate.net | TPA-stimulated macrophages researchgate.net |
The expression of pro-inflammatory genes like iNOS and COX-2 is controlled by upstream signaling pathways. The ability of a compound to modulate these pathways is a critical aspect of its mechanism of action.
NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a master regulator of inflammation. In its inactive state, it is held in the cytoplasm. Upon stimulation by LPS, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. researchgate.net Studies show that 2M4VP potently inhibits the nuclear translocation of the NF-κB p65 subunit. researchgate.net
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including p38, ERK1/2, and JNK, is another crucial signaling pathway that regulates inflammation. nih.govnih.gov Activation of these kinases by phosphorylation leads to the downstream activation of transcription factors. 2M4VP has been found to suppress the LPS-induced phosphorylation of p38, ERK1/2, and JNK. researchgate.net
Histone Acetylation: The modification of histones plays a role in regulating gene expression. Hyper-acetylation of histones can lead to a more open chromatin structure, facilitating the transcription of inflammatory genes. 2M4VP was observed to inhibit the LPS-induced hyper-acetylation of histone H3, suggesting an epigenetic level of regulation. researchgate.net
Table 2: Modulation of Signaling Pathways by 2-methoxy-4-vinylphenol (2M4VP)
| Signaling Pathway | Specific Target | Effect of 2M4VP | Cellular Model |
|---|---|---|---|
| NF-κB | p65 Subunit | Inhibited translocation to the nucleus researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net |
| IκB-α | Inhibited degradation researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net | |
| MAPK | p38 | Inhibited phosphorylation researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net |
| ERK1/2 | Inhibited phosphorylation researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net | |
| JNK | Inhibited phosphorylation researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net | |
| Epigenetic | Histone H3 (Lys9/Lys14) | Inhibited hyper-acetylation researchgate.net | LPS-stimulated RAW264.7 cells researchgate.net |
Antioxidant Capacity Assessments in Chemical and Biological Systems
No data is currently available on the antioxidant capacity of this compound.
Other In Vitro Pharmacological Investigations (e.g., Receptor Binding, Ion Channel Modulation)
Specific in vitro pharmacological data, including receptor binding affinities and effects on ion channel activity, for this compound have not been reported in the available scientific literature.
Elucidation of Molecular and Cellular Mechanisms of Action
The molecular and cellular mechanisms of action for this compound have not yet been determined or published.
Structure Activity Relationship Sar Investigations and Molecular Design for 2 Methoxy 4 Methylbenzothioamide
Design Principles for Systematic Structural Variation
Systematic structural variation of a lead compound like 2-Methoxy-4-methylbenzothioamide would typically involve a methodical approach to modify its core structure to understand its interaction with a biological target. This process, fundamental to medicinal chemistry, aims to identify which parts of the molecule, known as pharmacophores, are essential for its activity and which parts can be altered to improve properties like potency, selectivity, and pharmacokinetic profile.
The design principles would involve:
Scaffold Hopping: Replacing the central benzothioamide core with other heterocyclic systems to explore different spatial arrangements and potential new interactions with a target.
Substituent Modification: Systematically altering the substituents on the benzene (B151609) ring—the 2-methoxy and 4-methyl groups—to probe the electronic and steric requirements of the binding pocket.
Impact of Substituents on Biological Efficacy and Selectivity
Without experimental data, the impact of the substituents of this compound can only be hypothesized based on general chemical principles.
Effects of Methoxy (B1213986) Group Modification
The methoxy group at the 2-position is an electron-donating group and can influence the molecule's electronic properties and its ability to form hydrogen bonds. Modifications could include:
Alkoxy Chain Homologation: Changing the methoxy group to an ethoxy, propoxy, or other larger alkoxy groups to probe for steric tolerance in the binding site.
Electronic Modulation: Replacing the methoxy group with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, amino, nitro, or halo groups) to alter the electron density of the aromatic ring and its reactivity.
Positional Isomerism: Moving the methoxy group to other positions on the benzene ring to understand the spatial requirements for optimal interaction with a biological target.
Role of Methyl Group Position and Chemical Nature
Size and Lipophilicity Variation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or more lipophilic groups to explore the size and nature of the binding pocket.
Introduction of Polarity: Substituting the methyl group with polar functional groups (e.g., hydroxymethyl, aminomethyl) to investigate the potential for new hydrogen bonding interactions.
Positional Analysis: Moving the methyl group to other positions on the ring to assess the optimal placement for biological activity.
Influence of Thioamide Moiety on Target Interaction
The thioamide group is a key functional group that can act as a hydrogen bond donor and acceptor and has different electronic and steric properties compared to an amide. Its influence could be investigated by:
Amide Isostere: Replacing the thioamide with an amide to determine the importance of the sulfur atom for activity.
Bioisosteric Replacement: Substituting the thioamide with other bioisosteres like a tetrazole, oxadiazole, or triazole to improve metabolic stability or other pharmacokinetic properties. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
In the absence of a known target structure for this compound, ligand-based drug design would be the primary approach. This would involve:
Pharmacophore Model Generation: If a set of active analogs were available, a pharmacophore model could be developed to define the essential 3D arrangement of chemical features required for biological activity.
3D-QSAR (Quantitative Structure-Activity Relationship): This method would be used to correlate the 3D properties of a series of analogs with their biological activities to build a predictive model for designing more potent compounds.
Bioisosteric Replacements for Enhanced Potency or Modified Profile
Ring Equivalents: Replacing the benzene ring with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to alter properties such as solubility and metabolism.
Functional Group Mimics: As mentioned, replacing the thioamide or methoxy groups with their known bioisosteres to enhance potency, selectivity, or pharmacokinetic parameters. chemrxiv.org
Conformational Analysis and its Implications for Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The specific arrangement of atoms and functional groups in space determines how a molecule interacts with its biological target, such as a receptor or enzyme. For this compound, a comprehensive understanding of its conformational preferences is therefore crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.
While direct crystallographic or detailed computational studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally related compounds. By examining the conformational properties of analogous benzamides and thioamides, we can infer the likely spatial arrangement of the key functional groups in this compound and discuss the potential implications for its biological function.
Furthermore, the orientation of the 2-methoxy group is another key conformational feature. The methoxy group is generally considered an ortho, para-director in electrophilic aromatic substitution due to its electron-donating resonance effect. vaia.comreddit.comkhanacademy.org However, its orientation relative to the thioamide group can be influenced by steric and electronic factors. The interplay between the methoxy and the thioamide groups can lead to specific preferred conformations that may be essential for biological activity. Studies on related 2-methoxybenzamide (B150088) derivatives have shown that the methoxy group can influence binding to biological targets, such as the Smoothened receptor in the Hedgehog signaling pathway, potentially through the formation of hydrogen bonds. nih.gov
Detailed computational studies on N-(4-methoxyphenyl)benzamide have revealed that the aryl rings are tilted with respect to each other. iucr.org Density Functional Theory (DFT) calculations on the isolated molecule predicted a tilt of approximately 30 degrees, while the experimentally determined structure in the crystal lattice showed a tilt of about 60 degrees. iucr.org This difference highlights the influence of intermolecular forces, such as hydrogen bonding and π-stacking, on the adopted conformation. iucr.org Such forces would also be at play in a biological binding environment. For this compound, the presence of the sulfur atom in the thioamide group, which is a weaker hydrogen bond acceptor than the oxygen in an amide, might lead to different intermolecular interactions and conformational preferences.
The biological activity of benzothiophene-anthranilamide derivatives as factor Xa inhibitors has been shown to be dependent on the substitution pattern on the aromatic rings. nih.gov This suggests that the electronic properties and the spatial arrangement of substituents are critical for effective binding to the target enzyme. Although this compound belongs to a different chemical class, these findings underscore the general principle that the specific positioning of functional groups, governed by the molecule's conformation, is a key determinant of its biological function.
The following tables present selected bond lengths and angles from the crystal structures of analogous benzamide (B126) compounds, which can serve as a reference for understanding the geometry of the core scaffold of this compound.
Table 1: Selected Bond Lengths (Å) in N-(4-methylphenyl)benzamide electronicsandbooks.com
| Bond | Length (Å) |
| O(1)-C(7) | 1.229(3) |
| N(1)-C(7) | 1.347(3) |
| N(1)-C(8) | 1.428(3) |
Data derived from the single-crystal X-ray diffraction analysis of N-(4-methylphenyl)benzamide.
Table 2: Selected Bond Angles (°) in N-(4-methylphenyl)benzamide electronicsandbooks.com
| Angle | Degree (°) |
| C(7)-N(1)-C(8) | 125.4(2) |
| C(6)-C(1)-C(2) | 120.8(2) |
Data derived from the single-crystal X-ray diffraction analysis of N-(4-methylphenyl)benzamide.
Computational Chemistry and Theoretical Studies of 2 Methoxy 4 Methylbenzothioamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 2-Methoxy-4-methylbenzothioamide, these calculations would offer insights into its stability, reactivity, and the distribution of electrons within the structure.
Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311G(d,p) basis set)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-311G(d,p) basis set is a popular level of theory that often provides a good balance between accuracy and computational cost for organic molecules.
A DFT study of this compound would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. However, a specific study employing the B3LYP/6-311G(d,p) method on this compound is not publicly available in scientific literature. Therefore, precise data on bond lengths, bond angles, and dihedral angles from this specific level of theory cannot be provided.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies a more reactive molecule.
Detailed analysis of the HOMO-LUMO energy gap for this compound would require specific computational data, which is currently not available in published research.
Mulliken Atomic Charges and Dipole Moment Calculations
Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density. This information helps in understanding electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack.
Specific values for the Mulliken atomic charges on each atom and the total dipole moment of this compound are contingent on quantum chemical calculations that have not been reported in the scientific literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons, are attractive to electrophiles.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons, are attractive to nucleophiles.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would identify the electron-rich areas, likely around the sulfur and oxygen atoms, and the electron-poor regions, which could be associated with the hydrogen atoms of the benzene (B151609) ring. However, without specific computational studies, a detailed MEP surface map and its analysis for this compound cannot be presented.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.
Prediction of Binding Modes and Affinities with Identified Biological Targets
To perform a molecular docking simulation for this compound, one would first need to identify a potential biological target. Thioamide-containing compounds have been explored for various biological activities, but a specific target for this particular molecule has not been established in the literature.
If a target were identified, molecular docking simulations could predict:
The specific binding site on the protein.
The key amino acid residues involved in the interaction.
The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
A scoring function value, which estimates the binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction.
As there are no published molecular docking studies for this compound, it is not possible to provide data on its binding modes or affinities with any specific biological targets.
Analysis of Hydrogen Bonding and π-π Stacking Interactions
Intermolecular interactions are fundamental to the mechanism of action of many drugs, governing how they bind to biological targets. For this compound, both hydrogen bonding and π-π stacking are anticipated to be significant.
The thioamide group (-C(S)NH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=S). The nitrogen atom's lone pair and the sulfur atom can participate in hydrogen bonding with amino acid residues in a protein's active site. The methoxy (B1213986) group (-OCH₃) also introduces a potential hydrogen bond acceptor site at the oxygen atom. These interactions are crucial for the molecule's orientation and stabilization within a binding pocket.
Furthermore, the benzothiazole (B30560) core, being an aromatic system, is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the π-orbitals of the aromatic rings overlap, contribute significantly to the binding affinity. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (thioamide) groups on the benzene ring can modulate the electron density of the aromatic system, thereby influencing the strength of these π-π stacking interactions. nih.gov Computational studies on similar heterocyclic systems have demonstrated that such non-covalent interactions are vital for molecular recognition and complex stability. nih.govnih.gov
A hypothetical analysis of potential intermolecular interactions is presented in Table 1.
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Potential Participating Group(s) on Ligand | Potential Interacting Residues in a Protein |
|---|---|---|
| Hydrogen Bond Donor | Thioamide (-NH₂) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Thioamide (C=S), Methoxy (-OCH₃) | Arginine, Lysine, Histidine |
Virtual Screening and Hit Identification
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the context of this compound, virtual screening could be employed to identify its potential biological targets. This process involves docking the 3D structure of the compound into the binding sites of a vast array of known protein structures.
The docking scores, which estimate the binding affinity, are then used to rank potential targets. A high docking score suggests a favorable interaction between the ligand and the protein. nih.govresearchgate.net For instance, a hypothetical virtual screening campaign against a panel of kinases, a common target for anti-cancer drugs, might reveal a high affinity for a specific kinase, thereby identifying it as a "hit" for further investigation. This approach accelerates the drug discovery process by prioritizing experimental testing on the most promising candidates. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with its environment, such as a protein binding site. nih.govchemrxiv.org For this compound, MD simulations can be used to assess its conformational stability. The molecule possesses rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond connecting the thioamide group to the ring. MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.comresearchgate.net
When docked into a protein target identified through virtual screening, MD simulations can provide insights into the stability of the protein-ligand complex. nih.gov By simulating the complex over nanoseconds or even microseconds, one can observe the dynamics of the interactions, such as the formation and breaking of hydrogen bonds and the fluctuations in π-π stacking distances. rsc.org This information is crucial for understanding the binding mechanism and for optimizing the lead compound to enhance its affinity and specificity. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Pre-Clinical Lead Optimization
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery pipeline. nih.govresearchgate.net These tools use computational models to predict a compound's absorption, distribution, metabolism, excretion, and toxicity profiles based on its chemical structure. nih.govjonuns.com
For this compound, various ADMET properties can be predicted. For example, its oral bioavailability can be estimated based on Lipinski's rule of five and other molecular descriptors. researchgate.netmdpi.com Its potential to be metabolized by cytochrome P450 enzymes can be predicted, which is important for assessing drug-drug interactions. mdpi.com Toxicity predictions can flag potential liabilities, such as hepatotoxicity or cardiotoxicity, guiding the design of safer analogues. jonuns.com
A hypothetical ADMET profile for this compound is presented in Table 2.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | Moderate to High | Indicates potential for oral administration. |
| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. mdpi.com |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | May limit central nervous system side effects. |
| Plasma Protein Binding | High | Could affect the free drug concentration. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May lead to drug-drug interactions. mdpi.com |
| Excretion | ||
| Renal Clearance | Low | Suggests metabolism is the primary route of elimination. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jonuns.com By developing a QSAR model for a class of compounds like benzothioamides, it becomes possible to predict the activity of new, unsynthesized analogues.
To build a QSAR model, a dataset of compounds with known activities is required. The chemical structures are represented by a set of numerical descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods are then used to derive an equation that correlates these descriptors with the biological activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of this compound and to guide the design of more potent derivatives by suggesting modifications that are likely to enhance activity.
Cheminformatics Approaches for Chemical Space Analysis and Diversity Profiling
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. researchgate.netchimia.ch Chemical space analysis is a key cheminformatics technique that allows for the visualization and comparison of the structural diversity of different compound libraries. researchgate.netnih.gov
By mapping the chemical space occupied by this compound and its analogues, researchers can assess their novelty compared to existing drugs and other compound collections. nih.gov This analysis helps in identifying unique structural scaffolds and in designing libraries of compounds with high diversity, increasing the chances of discovering novel biological activities. nih.gov Diversity profiling ensures that the synthesized compounds cover a broad range of physicochemical properties, which is essential for exploring new areas of biological activity and for identifying leads with favorable drug-like properties. nih.gov
Derivatization, Analog Synthesis, and Chemical Space Exploration Based on 2 Methoxy 4 Methylbenzothioamide Scaffold
Synthetic Strategies for the Generation of 2-Methoxy-4-methylbenzothioamide Analogs
The generation of analogs of this compound can be achieved through various synthetic routes. A common starting point involves the corresponding benzamide (B126), 2-methoxy-4-methylbenzamide. The transformation of amides to thioamides is a key step. nih.gov Classical methods often employ thiating reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov However, newer, more efficient protocols are continuously being developed. For instance, a one-pot procedure using N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating reagent has been reported to convert N-aryl-substituted benzamides to their corresponding benzothioamides in high yields under mild conditions. nih.gov
Another versatile method for creating a diverse library of thioamides is the Kindler three-component reaction. acs.orgnih.gov This reaction involves the condensation of an aldehyde, an amine, and elemental sulfur. acs.orgbeilstein-journals.org Microwave-assisted Kindler reactions have emerged as a rapid and efficient method for generating thioamide libraries in a combinatorial fashion. acs.org This approach allows for the easy introduction of diversity by varying the aldehyde and amine components. acs.org
A patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde, a related compound, highlights a synthetic pathway starting from 2-methoxy-4-methylbenzoic acid. google.com This involves conversion to the benzoyl chloride, followed by reaction with ammonia (B1221849) to form the amide, dehydration to the nitrile, bromination of the methyl group, and subsequent hydrolysis to the aldehyde. google.com This pathway could potentially be adapted to generate precursors for this compound analogs.
Systematic Modification of the Benzene (B151609) Ring and Thioamide Moiety
Systematic modifications of the this compound scaffold are crucial for structure-activity relationship (SAR) studies.
Benzene Ring Modifications:
The substituents on the benzene ring significantly influence the molecule's electronic properties and its interactions with biological targets. libretexts.orglibretexts.org
Methoxy (B1213986) Group: The methoxy group (-OCH3) is an activating group, meaning it donates electron density to the benzene ring through resonance, making the ring more susceptible to electrophilic aromatic substitution. libretexts.org Modifications could involve altering the position of the methoxy group or replacing it with other alkoxy groups of varying chain lengths to probe the impact on lipophilicity and steric bulk.
Methyl Group: The methyl group (-CH3) is also an activating group, albeit weaker than the methoxy group, and it increases the nucleophilicity of the aromatic ring. libretexts.org This group can be replaced with other alkyl groups or functionalized, for example, through benzylic bromination followed by further reactions to introduce different functionalities. masterorganicchemistry.com
Introduction of Other Substituents: The introduction of various electron-donating or electron-withdrawing groups at different positions on the benzene ring can systematically alter the electronic and steric properties of the molecule. For example, halogens, nitro groups, or cyano groups can be introduced to create a diverse set of analogs. libretexts.orglibretexts.org
Thioamide Moiety Modifications:
The thioamide group is a key functional group that can be modified to fine-tune the properties of the molecule. tandfonline.com
N-Substitution: The hydrogen atoms on the nitrogen of the primary thioamide can be substituted with various alkyl or aryl groups. This can be achieved through the Kindler reaction by using primary or secondary amines. acs.org These substitutions can impact the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.
Bioisosteric Replacement: The thioamide group can be considered a bioisostere of the amide group. tandfonline.comtandfonline.com Exploring other bioisosteres, such as reversed thioamides, selenoamides, or other sulfur-containing functional groups, could lead to analogs with altered electronic properties and biological activities.
A summary of potential modifications is presented in the table below:
| Modification Site | Original Group | Potential Modifications | Rationale |
| Benzene Ring | 2-Methoxy | Varying alkoxy groups (e.g., ethoxy, propoxy), Hydroxy | Modulate lipophilicity and steric bulk |
| Benzene Ring | 4-Methyl | Other alkyl groups (e.g., ethyl, isopropyl), Halogens, Nitro group | Alter electronic properties and steric interactions |
| Thioamide Moiety | -CSNH2 | N-alkyl, N-aryl, N-heterocyclic substitutions | Modify hydrogen bonding, lipophilicity, and metabolic stability |
Heterocyclic Ring Fusions and their Impact on Activity
Fusing a heterocyclic ring to the benzothioamide scaffold can significantly alter the molecule's three-dimensional shape, rigidity, and potential interactions with biological targets. rsc.org This strategy can lead to the discovery of novel chemical entities with improved pharmacological profiles.
Various heterocyclic systems can be fused to the benzene ring. For example, the synthesis of benzo-fused N-heterocycles like benzimidazoles, benzothiazoles, and quinazolines often involves precursors with ortho-substituted functional groups. organic-chemistry.org Starting with an appropriately substituted 2-aminothiophenol (B119425) or a related precursor, cyclization reactions can be employed to construct the fused heterocyclic ring. For instance, the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde (B44291) under microwave irradiation has been used to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov
The impact of such fusions on biological activity can be profound. For example, in the context of anticancer drug discovery, the fusion of heterocyclic moieties like isoxazole, pyrazole, and triazole to a core scaffold has been shown to result in potent inhibitors of key enzymes like EGFR and VEGFR-2. nih.gov The specific type of heterocyclic ring and its substitution pattern can dramatically influence the binding affinity and selectivity of the resulting compound. nih.gov
Development of Prodrug Strategies for Improved Delivery or Bioavailability (theoretical consideration)
Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug candidate. acs.org For thioamide-containing compounds, several theoretical prodrug approaches can be considered.
One common strategy involves the modification of the thioamide group itself. Thioamides can be biotransformed in vivo, and this property has been utilized in the development of antitubercular and anticancer prodrugs. tandfonline.comtandfonline.com For instance, the antitubercular drug ethionamide (B1671405) is a prodrug that is activated by a mycobacterial enzyme. tandfonline.comtandfonline.comnih.gov A similar strategy could be envisioned for this compound, where a promoiety is attached to the sulfur or nitrogen atom of the thioamide group. This promoiety would be designed to be cleaved by specific enzymes at the target site, releasing the active thioamide.
Another approach could involve the modification of other functional groups on the molecule. For example, if a hydroxyl group is introduced onto the benzene ring, it could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. The ester would then be hydrolyzed by esterases in the body to release the active hydroxylated compound. acs.org
The key considerations for designing a prodrug include:
The promoiety should be non-toxic and readily excreted. acs.org
The linkage between the promoiety and the parent drug must be cleavable in vivo. acs.org
The prodrug should have improved properties (e.g., solubility, permeability, stability) compared to the parent drug.
Parallel Synthesis and Combinatorial Chemistry for Library Generation
To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are invaluable. beilstein-journals.orgbeilstein-archives.org These approaches allow for the rapid generation of large libraries of related compounds for high-throughput screening.
Parallel Synthesis: This technique involves the simultaneous synthesis of a series of compounds in separate reaction vessels. researchgate.netnih.govmdpi.com For the this compound scaffold, a parallel synthesis approach could start from a common intermediate, such as 2-methoxy-4-methylbenzaldehyde. This aldehyde could then be reacted with a diverse set of amines and sulfur in a parallel fashion using the Kindler reaction to generate a library of N-substituted thioamides. nih.govnih.gov
Combinatorial Chemistry: This approach allows for the creation of even larger libraries by systematically combining a set of building blocks. uniroma1.it The "split-and-mix" strategy is a classic combinatorial technique where a solid support is divided into portions, each reacted with a different building block, and then the portions are recombined and split again for the next reaction step. uniroma1.it While more complex, this can generate vast numbers of compounds.
Microwave-assisted synthesis is particularly well-suited for the rapid generation of thioamide libraries for both parallel and combinatorial approaches. acs.orgnih.gov The ability to perform reactions quickly and efficiently in a high-throughput manner significantly accelerates the drug discovery process.
An example of a combinatorial library design based on the this compound scaffold is outlined below:
| Building Block 1 (Aldehyde Core) | Building Block 2 (Amine) | Building Block 3 (Sulfur Source) | Resulting Library |
| 2-Methoxy-4-methylbenzaldehyde | Library of primary and secondary amines | Elemental Sulfur | Library of N-substituted 2-methoxy-4-methylbenzothioamides |
Future Perspectives and Research Directions for 2 Methoxy 4 Methylbenzothioamide Research
Exploration of Novel Biological Targets and Therapeutic Applications in In Vitro Models
The thioamide functional group is a versatile pharmacophore present in a variety of medicinally important molecules. tandfonline.com Thioamide-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comnih.gov This suggests that 2-Methoxy-4-methylbenzothioamide could be screened against a diverse array of biological targets to uncover its therapeutic potential.
Future in vitro studies should focus on assessing the activity of this compound against validated and novel targets in therapeutic areas where thioamides have already shown promise. For instance, ethionamide (B1671405) and prothionamide are established second-line drugs for treating multidrug-resistant tuberculosis. nih.gov This precedent suggests that this compound could be evaluated for its antimycobacterial properties.
Furthermore, the role of thioamides as bioisosteres for amides offers a compelling rationale for their investigation in various drug discovery programs. tandfonline.comnih.gov This strategy involves replacing an amide group with a thioamide to potentially enhance biological activity or improve pharmacokinetic properties. tandfonline.com Research could explore if this compound can modulate the activity of proteases or other enzymes where a native amide bond is critical for substrate recognition. A notable example of this approach is the development of SARS-CoV-2 main protease inhibitors containing a thioamide moiety. tandfonline.com
Another promising avenue is the investigation of this compound as a hydrogen sulfide (B99878) (H₂S) donor. tandfonline.com H₂S is a gasotransmitter with known cytoprotective, anti-inflammatory, and antioxidant properties. Thioamides can act as slow-releasing H₂S donors, which could be beneficial in conditions such as inflammatory diseases or ischemia-reperfusion injury. tandfonline.com
The following table outlines potential in vitro research avenues for this compound based on the known activities of the broader thioamide class.
| Therapeutic Area | Potential Biological Target/Mechanism | Rationale based on Thioamide Class | Relevant In Vitro Assays |
| Infectious Diseases | Mycobacterial enzymes (e.g., EthA) | Ethionamide and prothionamide are thioamide-based tuberculosis drugs. nih.gov | Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis; specific enzyme inhibition assays. |
| Oncology | Various cancer-related proteins | Thioamide-containing compounds have shown anticancer effects. tandfonline.com Tioguanine, a guanine (B1146940) analog, is used in leukemia treatment. nih.gov | Cell viability assays (e.g., MTT, XTT) on various cancer cell lines; apoptosis assays; kinase inhibition panels. |
| Virology | Viral proteases (e.g., SARS-CoV-2 Mpro) | Thioamides have been used as bioisosteres in the design of antiviral agents. tandfonline.com | Viral replication assays; protease inhibition assays. |
| Inflammatory Diseases | H₂S-mediated pathways | Thioamides can function as slow-releasing H₂S donors with anti-inflammatory effects. tandfonline.com | Measurement of H₂S release; assays for inflammatory markers (e.g., cytokines, nitric oxide) in cell culture. |
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of this compound and its analogs is crucial for enabling extensive structure-activity relationship (SAR) studies. While classical methods for thioamide synthesis exist, future research should focus on developing more advanced, efficient, and environmentally benign synthetic strategies.
Recent advancements in synthetic organic chemistry offer several promising directions. For example, a facile and direct synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts has been developed using supercritical CO₂ as the reaction medium. researchgate.net This approach offers advantages in terms of reaction speed and simplified workup. Another innovative method involves the rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur to construct benzo[b]thiophene derivatives, a related heterocyclic scaffold. researchgate.net Adapting such transition-metal-catalyzed reactions could provide novel routes to substituted benzothioamides.
Furthermore, microwave-assisted organic synthesis has been shown to be a clean, rapid, and efficient method for the thionation of carbonyl compounds to produce thioamides and other thiocarbonyls. researchgate.net Exploring these non-conventional energy sources for the synthesis of this compound could significantly reduce reaction times and improve yields.
Future synthetic efforts should also focus on methods that allow for the late-stage functionalization of the this compound scaffold. This would enable the rapid generation of a library of analogs for biological screening, which is essential for optimizing potency and other drug-like properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov For a novel compound like this compound, these computational tools can be invaluable in several ways.
Initially, AI/ML models can be used for virtual screening and de novo design. nih.gov By training models on large datasets of known bioactive molecules, it is possible to predict the potential biological activities of this compound and to design new analogs with improved properties. researchgate.net For instance, machine learning algorithms can analyze vast amounts of data to identify potential protein targets for which the compound might have a high binding affinity. youtube.com
Furthermore, AI can play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. nih.gov Early prediction of these properties can help to prioritize the synthesis of compounds with a higher likelihood of success in later stages of drug development, thereby saving time and resources. researchgate.net
The integration of AI into the research pipeline for this compound could follow these steps:
Target Identification: Use AI tools to analyze genomic and proteomic data to identify novel biological targets for which a benzothioamide scaffold might be suitable. nih.gov
Virtual Screening: Employ ML models to screen large virtual libraries of compounds against the identified targets to find molecules with similar features to this compound. youtube.com
Lead Optimization: Utilize generative AI models to design novel analogs of this compound with predicted improvements in potency and ADMET profiles. researchgate.net
Activity Prediction: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogs before their synthesis.
Challenges and Opportunities in Translating In Vitro Findings to Pre-Clinical Development
A significant hurdle in drug discovery is the translation of promising in vitro results into successful in vivo and clinical outcomes. nih.gov For this compound, several challenges and opportunities exist in this transition.
One of the primary challenges is that in vitro models, while essential for initial screening, cannot fully replicate the complexity of a living organism. nih.gov A compound that shows high potency in a cell-based assay may have poor bioavailability, rapid metabolism, or unforeseen off-target effects in vivo. A key consideration for thioamides is their potential for chemical and metabolic instability, which can be both a challenge and an opportunity, as seen in their use as prodrugs. tandfonline.com
To mitigate these risks, a comprehensive pre-clinical development plan is necessary. This should include early assessment of pharmacokinetic and pharmacodynamic (PK/PD) properties in animal models. Advanced in vitro models, such as 3D organoids and organ-on-a-chip systems, can also provide more physiologically relevant data and help to bridge the gap between simple cell cultures and whole-animal studies. nih.gov
Despite the challenges, the development of a novel compound like this compound also presents opportunities. If early in vitro studies reveal a unique mechanism of action or a particularly strong effect against a difficult-to-treat disease, this can provide a strong impetus for further investment in its pre-clinical development. The key will be to adopt a rigorous and iterative approach, where findings from early animal studies are used to inform the design of better analogs and subsequent experiments. nih.gov
Collaborative Research Avenues in Chemical Biology and Drug Discovery
The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. nih.gov The future development of this compound would greatly benefit from such collaborations.
A successful research program would involve a close partnership between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. stevens.edu Synthetic chemists can develop efficient routes to the compound and its analogs, while medicinal chemists can guide the design of new molecules based on SAR data. Biologists are essential for developing and running the in vitro and in vivo assays to determine the compound's efficacy and mechanism of action. nih.gov Computational scientists can apply AI/ML tools to accelerate the entire process. stevens.edu
Collaborative platforms and networks are becoming increasingly important for facilitating such interactions, especially for research on novel or neglected diseases. columbia.edu These platforms allow researchers to share data and expertise securely, accelerating the pace of discovery. columbia.edu Engaging with academic research consortia, contract research organizations (CROs), and public-private partnerships can provide access to specialized technologies and expertise that may not be available in a single institution.
Ultimately, a "team science" approach will be crucial for unlocking the full therapeutic potential of this compound and translating fundamental research findings into new medicines. stanford.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-4-methylbenzothioamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves reacting 4-methoxybenzoic acid derivatives with methylamine, followed by thioamidation using Lawesson’s reagent or phosphorus pentasulfide. Key parameters include solvent choice (e.g., THF or DMF), temperature (reflux conditions), and catalyst (e.g., pyridine for acid scavenging). Yield optimization requires monitoring reaction progress via TLC or HPLC .
- Structural Confirmation : Post-synthesis, characterize intermediates and final product using H/C NMR and FT-IR to verify methoxy, methyl, and thioamide functional groups. X-ray crystallography (as demonstrated for 4-methoxybenzenecarbothioamide) provides definitive structural validation .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against known standards.
- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M+H]).
- Elemental Analysis : Validate elemental composition (C, H, N, S) with <0.3% deviation from theoretical values .
Q. How can researchers differentiate this compound from structurally similar thioamides?
- Methodology :
- Chromatographic Cross-Validation : Use HPLC or GC-MS to compare retention indices with analogs like 4-methoxybenzenecarbothioamide.
- Vibrational Spectroscopy : FT-IR identifies unique C=S stretching (~1250 cm) and methoxy C-O vibrations (~2850 cm).
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals distinct melting points .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to rule out model-specific effects.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may confound activity results.
- Statistical Rigor : Apply ANOVA or Bayesian inference to assess reproducibility across studies .
Q. How can computational modeling guide the design of mechanistic studies for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors.
- Molecular Dynamics (MD) : Simulate binding interactions with proposed targets (e.g., cytochrome P450 isoforms) to prioritize experimental validation.
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles and guide in vivo study design .
Q. What experimental frameworks are recommended for elucidating the compound’s mode of action in pharmacological studies?
- Methodology :
- Target Deconvolution : Combine affinity chromatography with mass spectrometry to identify protein interactomes.
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to map affected pathways (e.g., oxidative stress or apoptosis).
- Inhibitor Cocktails : Co-treatment with pathway-specific inhibitors (e.g., caspase inhibitors) to validate mechanistic hypotheses .
Safety and Compliance Considerations
- Handling Protocols : Use PPE (gloves, goggles) and work in a fume hood due to thioamide sensitivity to moisture and potential toxicity.
- Waste Disposal : Segregate chemical waste and neutralize acidic byproducts before disposal, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
